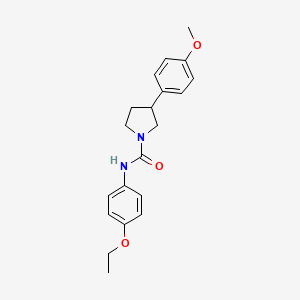
N-benzoyl-N'-(4-pyridinylmethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Electochemical Applications
N-benzoyl-N'-(4-pyridinylmethyl)thiourea derivatives serve as versatile ligands in coordination chemistry due to their ability to coordinate with metal ions through sulfur, nitrogen, and oxygen atoms. This coordination facilitates the formation of stable metal complexes with diverse geometrical structures. The flexibility of thiourea derivatives, attributed to tautomerism, enables different coordination modes, making them suitable for synthesizing a wide range of metal complexes. These complexes have been explored for their electrochemical properties using techniques like cyclic voltammetry, providing insights into their potential applications in catalysis and materials science (Ali A. A. Al-Riyahee, 2021).
Selective Metal Recovery and Preconcentration
Specific derivatives of N-benzoyl-N'-(4-pyridinylmethyl)thiourea have demonstrated high selectivity in the extraction and preconcentration of toxic metals, such as mercury, from environmental samples. The development of solid supported liquid membrane systems utilizing these derivatives highlights their potential in environmental cleanup and analytical applications, providing efficient techniques for mercury recovery and enrichment from low-content solutions (C. Fontàs et al., 2005).
Biological Activities
N-benzoyl-N'-(4-pyridinylmethyl)thiourea derivatives exhibit a range of biological activities, including antimicrobial, antifungal, and potential anticancer properties. The synthesis and characterization of these derivatives, along with their complexation with metals like vanadium, have been studied for their enhanced biological effects. Such activities underline the pharmaceutical and medicinal relevance of these compounds, suggesting their utility in drug development and as bioactive agents (J. Farzanfar et al., 2015).
Antifungal and Herbicidal Activities
Derivatives of N-benzoyl-N'-(4-pyridinylmethyl)thiourea have been explored for their antifungal and herbicidal effects. These compounds have shown efficacy in inhibiting the growth of various plant pathogens and weeds, indicating their potential as agricultural chemicals. The specificity of their action and the ability to inhibit root growth in several plant species further point to their application in developing new agrochemicals (B. T. Brown & R. L. Harris, 1973).
Material Science and Corrosion Inhibition
The application of N-benzoyl-N'-(4-pyridinylmethyl)thiourea derivatives extends to material science, particularly in corrosion inhibition for metals. These compounds have demonstrated significant effectiveness in protecting metals like carbon steel in acidic environments. Their ability to form protective layers and inhibit corrosion processes makes them valuable in the development of new corrosion inhibitors for industrial applications (Uday H. R. Al-Jeilawi et al., 2013).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(pyridin-4-ylmethylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c18-13(12-4-2-1-3-5-12)17-14(19)16-10-11-6-8-15-9-7-11/h1-9H,10H2,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPJQEHCDQOKBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzoyl-N'-(4-pyridinylmethyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-(2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2690340.png)


![1-(4-Bromophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone](/img/structure/B2690343.png)



![2-(2-(4-(2-(1,3-dioxoisoindolin-2-yl)acetyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2690350.png)
![1-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2690351.png)
![4-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-ylamine](/img/structure/B2690352.png)
![7-butyl-6-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2690353.png)
![2-[[3-[3-(Homoveratrylamino)-3-keto-propyl]-4-keto-quinazolin-2-yl]thio]acetic acid ethyl ester](/img/structure/B2690354.png)
